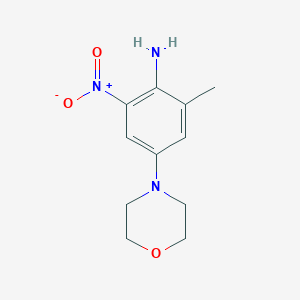

2-Methyl-4-morpholino-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-morpholin-4-yl-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZOMWPTJWWTMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469269 |

Source

|

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468741-20-0 |

Source

|

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methyl-4-morpholino-6-nitroaniline" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Scaffold for Innovation

2-Methyl-4-morpholino-6-nitroaniline, identified by CAS Number 468741-20-0 , is a substituted nitroaniline derivative that, while commercially available, remains a largely unexplored molecule in the public scientific literature.[1][2] Its unique structural architecture, combining a nitro-activated aromatic ring with a morpholine moiety, suggests a rich potential for applications ranging from medicinal chemistry to materials science. This guide aims to provide a comprehensive overview of its known properties, a scientifically grounded proposed synthesis, and an expert analysis of its potential applications, thereby serving as a foundational resource for researchers looking to innovate with this intriguing compound.

The presence of a nitro group and an aniline amine on the same aromatic ring makes it a derivative of nitroaniline, a class of compounds well-known for their use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The addition of a morpholine ring, a privileged scaffold in drug discovery, introduces properties such as increased aqueous solubility and improved pharmacokinetic profiles in drug candidates. This combination of functional groups in a single molecule makes this compound a compelling starting point for novel research endeavors.

Below is the chemical structure of this compound, which will be the focus of this technical guide.

Caption: Chemical Structure of this compound.

Physicochemical Properties: A Summary of Known Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The information available is primarily from chemical suppliers.

| Property | Value | Source |

| CAS Number | 468741-20-0 | Multiple Suppliers |

| Molecular Formula | C₁₁H₁₅N₃O₃ | BLDpharm |

| Molecular Weight | 237.26 g/mol | BLDpharm |

| Purity | ≥95% | Allschoolabs |

| Appearance | Not specified (likely a colored solid) | Inferred |

| Storage | Store long-term in a cool, dry place | AKSci |

Note: Properties such as melting point, boiling point, and solubility have not been found in publicly accessible databases. Researchers should perform their own characterization to determine these values.

Synthesis and Elucidation: A Proposed Pathway

While a specific, peer-reviewed synthesis of this compound has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on established principles of organic chemistry. The most logical approach involves a two-step process starting from a commercially available substituted dinitrobenzene.

Proposed Synthesis Workflow

The proposed synthesis hinges on the differential reactivity of the two nitro groups in a precursor like 2,4-dinitro-m-xylene, which allows for a selective nucleophilic aromatic substitution (SNAr) reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Rationale and Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Causality: The starting material, 2,4-dinitro-m-xylene, possesses two nitro groups that are strong electron-withdrawing groups. This electronic property activates the aromatic ring towards nucleophilic attack. The nitro group at the 4-position is more sterically accessible and electronically activated for substitution by a nucleophile like morpholine.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitro-m-xylene in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add an excess of morpholine (approximately 1.5 to 2.0 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the liberated proton.

-

Heat the reaction mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

-

Collect the solid intermediate, 4-(2-Methyl-4,6-dinitrophenyl)morpholine, by vacuum filtration, wash with cold water, and dry.

-

Step 2: Selective Nitro Group Reduction

-

Causality: The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) in acidic or basic media are known to selectively reduce one nitro group in dinitro-aromatic compounds, often the one that is more sterically hindered or electronically influenced by other substituents. In this case, the nitro group ortho to the bulky morpholino group and para to the methyl group is the likely candidate for reduction.

-

Protocol:

-

Suspend the dried intermediate from Step 1 in a solvent such as ethanol or a mixture of ethanol and water.

-

Prepare a solution of the chosen reducing agent (e.g., sodium sulfide in water).

-

Add the reducing agent solution dropwise to the suspension of the dinitro-intermediate while stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Once the reaction is complete, neutralize the mixture if necessary and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to achieve the desired purity.

-

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its structure and the known chemical shifts of similar compounds. This predictive analysis is a valuable tool for researchers to confirm the identity of the synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet | 1H | Ar-H | Aromatic proton between the nitro and morpholino groups. |

| ~6.8 - 7.1 | Singlet | 1H | Ar-H | Aromatic proton between the amino and methyl groups. |

| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. |

| ~3.7 - 3.9 | Triplet | 4H | -N-CH₂- (Morpholine) | Protons on the carbons adjacent to the nitrogen in the morpholine ring. |

| ~2.8 - 3.0 | Triplet | 4H | -O-CH₂- (Morpholine) | Protons on the carbons adjacent to the oxygen in the morpholine ring. |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | Protons of the methyl group. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-NO₂ |

| ~140 - 145 | C-NH₂ |

| ~135 - 140 | C-Morpholino |

| ~125 - 130 | C-CH₃ |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~66 - 68 | -O-CH₂- (Morpholine) |

| ~48 - 52 | -N-CH₂- (Morpholine) |

| ~18 - 22 | -CH₃ |

Note: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Potential Applications and Future Research Directions

The unique combination of a nitroaniline core and a morpholine substituent in this compound opens up a variety of potential applications, particularly in drug discovery and materials science.

-

Medicinal Chemistry Scaffold: The morpholine ring is a highly sought-after functional group in medicinal chemistry due to its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. The nitroaniline backbone can be further functionalized, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation or other coupling reactions to build more complex molecules. This makes this compound an attractive starting point for the synthesis of libraries of compounds to be screened for various biological activities, such as:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine moiety.

-

Antibacterial and Antifungal Agents: Nitroaromatic compounds have been investigated for their antimicrobial properties.

-

Anticancer Agents: The development of novel anticancer drugs often involves the exploration of new chemical scaffolds.

-

-

Materials Science Intermediate: Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, which are of interest in the development of materials for optoelectronics and telecommunications. The specific substitution pattern of this compound could lead to interesting NLO characteristics. Additionally, as a substituted aniline, it can be used as an intermediate for the synthesis of:

Safety and Handling: A Precautionary Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available in public databases. Therefore, it is imperative to handle this compound with the precautions appropriate for related aromatic nitro compounds and amines, which are known to have potential health hazards.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to obtain and consult the specific Safety Data Sheet from the supplier before any handling, storage, or use of this compound.

Conclusion: A Molecule of Latent Potential

This compound stands as a chemical entity with significant, yet largely untapped, potential. While its current use appears to be as a niche building block, its structural features suggest a promising future in both medicinal chemistry and materials science. This guide has provided a foundational understanding of this molecule by presenting its known characteristics, proposing a logical synthetic pathway, and outlining potential avenues for future research. It is our hope that this in-depth technical overview will inspire and enable researchers to further investigate and unlock the full potential of this intriguing compound.

References

-

Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.468741-20-0. Retrieved from [Link]

Sources

A Strategic Guide to Evaluating 2-Methyl-4-morpholino-6-nitroaniline as a Novel Building Block for Targeted Protein Degradation

Distribution: For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation (TPD).

Executive Summary

The field of Targeted Protein Degradation (TPD) has introduced a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. The chemical scaffolds that underpin these powerful modalities, particularly the ligands that recruit E3 ubiquitin ligases, are the linchpins of success. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the vast potential of the ~600+ human E3 ligases remains largely untapped, representing a critical frontier for expanding the scope and selectivity of TPD.[1][2]

This guide addresses the nascent exploration of novel chemical matter in TPD. We posit a hypothetical scenario centered on 2-Methyl-4-morpholino-6-nitroaniline (CAS 468741-20-0) , a compound not yet characterized in the TPD literature. Rather than presenting established data, this document serves as a strategic and technical roadmap. It outlines the rigorous, multi-stage validation workflow required to assess if a novel scaffold, such as this nitroaniline derivative, can be developed into a functional building block for creating potent and selective protein degraders. We will detail the causality behind each experimental choice, provide actionable protocols, and frame the entire process as a self-validating system to ensure scientific integrity.

The Case for Novel E3 Ligase Ligands: Beyond VHL and CRBN

The current landscape of proteolysis-targeting chimeras (PROTACs) is dominated by molecules that hijack the VHL and CRBN E3 ligases. This reliance, while productive, introduces several limitations:

-

Limited Target Scope: The specific geometry and surface properties of VHL and CRBN may not be conducive to forming a stable and productive ternary complex with all proteins of interest (POIs).[2]

-

Tissue Expression & Selectivity: VHL and CRBN are widely expressed, which can be advantageous but also limits the potential for developing tissue-specific degraders. Recruiting an E3 ligase with a restricted expression profile could significantly improve the therapeutic window.

-

Acquired Resistance: Resistance to PROTACs can emerge through mutations in the E3 ligase or associated pathway components. Expanding the arsenal of available E3 ligases provides alternative mechanisms to overcome such resistance.[2]

The discovery of new, "ligandable" E3 ligases is therefore a paramount objective in the field.[1][3] This guide uses this compound as a candidate molecule to illustrate the comprehensive workflow for such a discovery and validation campaign.

Initial Assessment of this compound

Before embarking on extensive biological assays, a thorough in-silico and chemical assessment is crucial. The structure presents several features that warrant investigation as a potential E3 ligase binder. The morpholine and nitro-substituted aniline core creates a molecule with distinct electronic and steric properties that could mediate novel protein-protein interactions within a ligand-binding pocket.

| Property | Value / Assessment | Rationale for TPD |

| CAS Number | 468741-20-0[4][5] | Unique identifier for sourcing and literature tracking. |

| Molecular Formula | C₁₁H₁₅N₃O₃[4] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 237.25 g/mol [4] | A low molecular weight starting point is advantageous for a building block, as the final PROTAC will be significantly larger.[6] |

| Key Features | Morpholine, Nitro Group, Aniline | These functional groups provide a mix of hydrogen bond acceptors and potential for π-stacking or dipole interactions. |

| Synthetic Tractability | High | The aniline nitrogen and the aromatic ring offer potential handles for synthetic modification and linker attachment. |

Foundational Chemistry: Synthesis and Functionalization

A viable building block must be synthetically accessible and readily derivatizable. The causality here is clear: without a robust and flexible synthetic route, the extensive structure-activity relationship (SAR) studies required for PROTAC optimization are not feasible.[7][8]

Proposed Retrosynthesis and Functionalization Strategy

While a specific synthesis for this compound is not prominent in academic literature, a plausible route can be devised based on established nitroaniline chemistry.[9][10] The key strategic decision is identifying a position for linker attachment that does not disrupt the putative binding interactions with the E3 ligase. The primary amine of the aniline is the most logical initial handle for derivatization.

Protocol 2.1: Synthesis and Functionalization of the Core Scaffold

-

Starting Material: Procure or synthesize 2-Methyl-4-morpholinoaniline.

-

Nitration (Core Synthesis):

-

Dissolve 2-Methyl-4-morpholinoaniline in a suitable solvent such as glacial acetic acid.

-

Cool the reaction mixture to 0-5°C in an ice bath. This is critical to control the exothermic reaction and prevent over-nitration or side product formation.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by pouring it over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry the crude this compound. Purify via recrystallization or column chromatography.

-

-

Functionalization for Linker Attachment (Example):

-

To create an amine-reactive handle, the primary aniline can be acylated.

-

Dissolve the purified core in a solvent like Dichloromethane (DCM).

-

Add a base (e.g., triethylamine) followed by dropwise addition of an acylating agent containing a protected functional group, such as Boc-glycyl chloride. This introduces a protected amine handle.

-

After reaction completion, perform an aqueous workup, dry the organic layer, and purify the product.

-

The Boc protecting group can be subsequently removed under acidic conditions (e.g., Trifluoroacetic acid in DCM) to reveal a primary amine, ready for conjugation to a linker.

-

The Validation Workflow: From Binding to Degradation

This section outlines the critical, self-validating experimental cascade required to confirm that our candidate molecule is a bona fide E3 ligase binder and can function within a PROTAC.

Phase 1: Confirming Direct E3 Ligase Engagement

The foundational question is whether the molecule physically interacts with an E3 ligase. Biophysical assays are essential for providing direct, quantitative evidence of binding.[11]

Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the candidate molecule to a panel of immobilized E3 ligases.

-

Immobilization: Covalently immobilize high-purity recombinant E3 ligase proteins (e.g., VHL, CRBN, Keap1, RNF4, etc.) onto a sensor chip (e.g., CM5 chip) via amine coupling. One flow cell should be left blank or immobilized with a control protein to serve as a reference. The choice to test against a broad panel is crucial for identifying novel interactions and assessing initial selectivity.[2][12]

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). A concentration range spanning at least two orders of magnitude around the expected KD is recommended (e.g., 100 nM to 10 µM).

-

Binding Measurement: Inject the analyte dilutions over the immobilized E3 ligase and reference flow cells. The SPR instrument measures the change in refractive index at the surface, which is proportional to the mass of analyte bound.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit these curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Interpreting the Data: A confirmed "hit" is a molecule that shows a reproducible and concentration-dependent binding response to a specific E3 ligase with a reasonable affinity (typically KD < 50 µM for an initial hit).

| Hypothetical SPR Data | KD (µM) vs. CRBN | KD (µM) vs. VHL | KD (µM) vs. E3-X (Novel) |

| This compound | > 100 | > 100 | 5.2 |

This table illustrates a desired outcome: selective binding to a novel E3 ligase.

Phase 2: Cellular Proof-of-Concept

Once a binding interaction is confirmed, the next step is to determine if this interaction can be productive within a cellular context. This requires synthesizing a PROTAC and testing its ability to induce the degradation of a target protein.

PROTAC Design & Synthesis: A proof-of-concept PROTAC is typically constructed using the novel E3 ligand, a flexible linker (e.g., a PEG-based linker), and a well-validated "warhead" that binds to a known protein of interest (POI).[13] A common choice is JQ1, a ligand for the bromodomain protein BRD4, as its degradation is readily measurable and well-characterized.[14] The functionalized core from Protocol 2.1 would be conjugated to a JQ1-linker intermediate using standard peptide coupling chemistry.

Protocol 3.2: Western Blot for Target Protein Degradation

-

Cell Culture & Treatment: Seed a relevant cell line (e.g., HeLa or HEK293T) in 6-well plates. Once the cells reach ~70-80% confluency, treat them with a dose-response curve of the newly synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent non-specific protein degradation after cell lysis.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Analysis: Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plotting this data against the PROTAC concentration allows for the calculation of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[15]

Phase 3: In-Depth Mechanistic Validation

Observing degradation is a major milestone, but it is not sufficient. A rigorous validation process must confirm the underlying mechanism of action. This is the self-validating aspect of the workflow: each experiment should logically support the ternary complex model.

Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a POI-PROTAC-E3 ligase ternary complex. Live-cell assays like NanoBRET® are ideal for confirming this interaction.

Protocol 3.3: Proteasome Inhibition Rescue Assay

-

Objective: To confirm that the observed protein loss is dependent on the proteasome, which is a hallmark of PROTAC-mediated degradation.

-

Methodology:

-

Seed and culture cells as in Protocol 3.2.

-

Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours. This step blocks the proteolytic activity of the proteasome.

-

Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to both the pre-treated and non-pre-treated wells.

-

Include controls for vehicle only and proteasome inhibitor only.

-

After the standard incubation period (e.g., 18 hours), harvest the cells and perform a Western blot for the target protein.

-

-

Expected Outcome: In the absence of the inhibitor, the PROTAC will cause significant degradation of the target protein. In the wells pre-treated with the proteasome inhibitor, the degradation should be "rescued," meaning the protein level will be comparable to the vehicle control. This result provides strong evidence that the PROTAC is acting via the ubiquitin-proteasome system.[16]

Global Proteomics for Specificity: The final and most comprehensive validation step is to assess the degrader's specificity across the entire proteome. Mass spectrometry-based proteomics is the gold standard for this analysis.[17][18][19]

Protocol 3.4: Quantitative Mass Spectrometry Workflow

-

Sample Preparation: Treat cells with the PROTAC at a fixed concentration and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

Labeling: For quantitative comparison, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.[17]

-

LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will sequence the peptides (MS/MS) and quantify the relative abundance of the isobaric tags.

-

Data Analysis: Use a specialized software suite to identify the peptides and proteins and to quantify the changes in protein abundance between the PROTAC-treated and control samples. The results will reveal the depth of on-target degradation and, critically, identify any other proteins that are significantly degraded ("off-targets").[20]

Conclusion and Future Directions

This guide has outlined a comprehensive, phase-gated strategy for evaluating a novel chemical scaffold, using this compound as a representative case study. By progressing from foundational chemistry through biophysical binding, cellular degradation, and deep mechanistic validation, a researcher can build a robust data package to support the development of a new class of protein degrader building blocks. The successful validation of such a molecule would not only provide a new tool for medicinal chemists but would also expand the druggable space by enabling the recruitment of a potentially novel E3 ligase. This rigorous, hypothesis-driven approach, grounded in self-validating experimental logic, is essential for pushing the boundaries of Targeted Protein Degradation and unlocking its full therapeutic potential.

References

-

Creative Proteomics. (n.d.). Targeted Protein Degradation Services. Retrieved from Creative Proteomics website. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers. Retrieved from BenchChem website. Link

-

Bruker. (n.d.). Targeted Protein Degraders. Retrieved from Bruker website. Link

-

Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research, 85(8_Suppl_1), Abstract nr 7027. Link

-

BenchChem. (2025). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics. Retrieved from BenchChem website. Link

-

Pelago Bioscience. (n.d.). CETSA® Validates Protein Degrader Efficacy in Live Cells. Retrieved from Pelago Bioscience website. Link

-

Hoszowska, A., et al. (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry. Link

-

BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. Retrieved from BMG Labtech website. Link

-

Sigma-Aldrich. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation. Retrieved from Sigma-Aldrich website. Link

-

Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1203–1226. Link

-

Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from Creative Biolabs website. Link

-

Lee, H., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. Link

-

Glöckner, R., et al. (2015). Targeted Proteomics Analysis of Protein Degradation in Plant Signaling on an LTQ-Orbitrap Mass Spectrometer. Analytical Chemistry, 87(13), 6549–6554. Link

-

Sun, X., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Link

-

Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(15), 4434. Link

-

Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from Eurofins Discovery website. Link

-

Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Link

-

Promega Corporation. (n.d.). Protein Degradation and PROTACs. Retrieved from Promega Corporation website. Link

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from Bio-Techne website. Link

-

Revvity. (n.d.). Targeted protein degradation. Retrieved from Revvity website. Link

-

Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487–3534. Link

-

The Institute of Cancer Research. (n.d.). Enabling novel E3 ligases for targeted protein degradation therapeutics. Retrieved from The Institute of Cancer Research website. Link

-

Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. Link

-

2bind GmbH. (2021, July 2). Improve your protein degrader design with new ways to discover E3 ligase ligands. [Video]. YouTube. Link

-

Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. Link

-

Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation. Retrieved from Life Chemicals website. Link

-

AKSci. (n.d.). This compound. Retrieved from AKSci website. Link

-

ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from ResearchGate. Link

-

Al-Mestarihi, A. H., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. Link

-

Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. Link

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from Precise PEG website. Link

-

Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks. Retrieved from Sigma-Aldrich website. Link

-

Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from Semantic Scholar. Link

-

An, S., & Fu, L. (2019). The PROTAC technology in drug development. Cellular and Molecular Life Sciences, 76(19), 3797–3810. Link

-

Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13332–13354. Link

-

BLDpharm. (n.d.). This compound. Retrieved from BLDpharm website. Link

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from PrepChem.com. Link

-

ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis. Retrieved from ChemicalBook. Link

-

Allschoolabs. (n.d.). This compound. Retrieved from Allschoolabs website. Link

-

Chemdiv. (n.d.). Compound 2-methyl-5-(morpholin-4-yl)-4-nitroaniline. Retrieved from Chemdiv website. Link

-

Tocris Bioscience. (n.d.). Degrader Building Blocks. Retrieved from Tocris Bioscience website. Link

-

Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Link

-

Zhang, T., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(18), 6563. Link

-

Belcher, B. P., et al. (2021). Biologics-based degraders — an expanding toolkit for targeted-protein degradation. Current Opinion in Chemical Biology, 62, 108–117. Link

-

An, S., & Fu, L. (2019). The PROTAC technology in drug development. Cellular and Molecular Life Sciences. Link

-

Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from Energetic Materials website. Link

-

Bio-Techne. (n.d.). Degrader Building Blocks. Retrieved from Bio-Techne website. Link

-

Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from Semantic Scholar. Link

-

Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. Link

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved from ResearchGate. Link

Sources

- 1. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. icr.ac.uk [icr.ac.uk]

- 3. deepdyve.com [deepdyve.com]

- 4. 468741-20-0 this compound AKSci 9296CS [aksci.com]

- 5. Buy Online - this compound - 95%, high purity , CAS No.468741-20-0 - We Deliver Worldwide [allschoolabs.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 11. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 16. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Protein Degradation Services - Creative Proteomics [creative-proteomics.com]

- 18. Targeted Protein Degraders | Bruker [bruker.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Methyl-4-morpholino-6-nitroaniline

This guide provides a comprehensive technical overview of 2-Methyl-4-morpholino-6-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document outlines a plausible and robust synthetic route based on established principles of organic chemistry. It further details its structural elucidation through modern spectroscopic techniques and provides insights into the chemical rationale behind the proposed methodologies.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The specific substitution pattern on the aniline ring dictates the molecule's physicochemical properties and its potential biological activity. The target molecule, this compound, incorporates a methyl group, a nitro group, and a morpholino moiety, suggesting a unique electronic and steric profile that could be of interest for various research applications, including as a scaffold in drug discovery.[2]

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound involves a two-step process starting from the readily available 2-methylaniline (o-toluidine). The synthesis hinges on the strategic installation of the nitro group and the subsequent nucleophilic aromatic substitution with morpholine.

Synthetic Strategy and Rationale

The proposed synthesis leverages the directing effects of the substituents on the aromatic ring. The initial acetylation of 2-methylaniline protects the amino group and directs the subsequent nitration primarily to the para position due to the steric hindrance of the ortho-methyl group. The activating effect of the nitro group then facilitates the displacement of a strategically placed leaving group by morpholine in a nucleophilic aromatic substitution (SNAr) reaction. A plausible leaving group is chlorine, which can be introduced through chlorination of the activated ring.

The overall proposed synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-methyl-6-nitroaniline (Intermediate)

This multi-step synthesis of the key intermediate is based on established procedures for the modification of anilines.

-

Step 1a: Acetylation of 2-Methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated N-acetyl-2-methylaniline by vacuum filtration, wash with cold water, and dry.

-

-

Step 1b: Nitration of N-acetyl-2-methylaniline

-

In a flask cooled in an ice-salt bath, slowly add N-acetyl-2-methylaniline to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10 °C.[1][3]

-

After the addition is complete, continue stirring for 1-2 hours, allowing the temperature to slowly rise to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, which is a mixture of nitro isomers, and wash with water.

-

-

Step 1c: Hydrolysis of 4-Nitro-N-acetyl-2-methylaniline

-

Suspend the mixture of nitro isomers in an aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetyl group.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitroanilines.

-

Separate the desired 2-methyl-4-nitroaniline from its isomers through fractional crystallization or column chromatography.[4]

-

-

Step 1d: Chlorination of 2-Methyl-4-nitroaniline

-

Dissolve 2-methyl-4-nitroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at a controlled temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction, and isolate the crude product by precipitation or extraction.

-

Purify the 4-chloro-2-methyl-6-nitroaniline by recrystallization or column chromatography.

-

Part 2: Synthesis of this compound (Final Product)

This step involves a nucleophilic aromatic substitution reaction.[5][6][7]

-

In a sealed reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of morpholine to the solution, followed by a suitable base (e.g., potassium carbonate or triethylamine) to act as a scavenger for the HCl generated.

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Structure and Elucidation

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group, a nitro group, an amino group, and a morpholino group.

Figure 2: Chemical structure of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods.[8]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons appearing as distinct singlets or doublets in the downfield region (δ 6.0-8.0 ppm).- Methylene protons of the morpholine ring appearing as two triplets around δ 3.0-4.0 ppm.- A singlet for the methyl protons around δ 2.0-2.5 ppm.- A broad singlet for the amine protons. |

| ¹³C NMR | - Aromatic carbons resonating in the δ 110-160 ppm range.- Methylene carbons of the morpholine ring appearing around δ 45-70 ppm.- A signal for the methyl carbon around δ 15-25 ppm. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C-N stretching of the morpholine group around 1200-1300 cm⁻¹.- C-O-C stretching of the morpholine ether linkage around 1100 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅N₃O₃, MW: 237.26 g/mol ).[9] |

Methodologies for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions.

-

Safety and Handling

As with all nitroaromatic and amine compounds, this compound should be handled with appropriate safety precautions. It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic reactions, ensuring a high probability of success for researchers in the field. The detailed protocols and predicted spectroscopic data serve as a valuable resource for the practical execution of the synthesis and the unambiguous confirmation of the target molecule's structure. This work enables further investigation into the properties and potential applications of this novel substituted nitroaniline.

References

-

PubChem. 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chen, S. (2009). Synthesis technique of 2-methyl-6-nitroaniline. Chinese Journal of Energetic Materials. [Link]

-

Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Semantic Scholar. [Link]

-

Synthesis Technique of 2-Methyl-6-nitroaniline. 含能材料 (Chinese Journal of Energetic Materials). [Link]

-

Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 28(1), 41-51. [Link]

- Google Patents. Preparation method of 2-chloro-6-methylaniline.

- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.

-

Royal Society of Chemistry. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

PrepChem. Synthesis of 2-methyl-4-nitroaniline. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

NIST. 2-Methyl-6-nitroaniline. NIST WebBook. [Link]

- Google Patents.

-

Wikipedia. 4-Nitroaniline. [Link]

-

PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

-

PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

-

Cheméo. Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 468741-20-0|this compound|BLDpharm [bldpharm.com]

- 10. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Evaluation of Novel Small Molecules in Targeted Protein Degradation: A Hypothetical Case Study of 2-Methyl-4-morpholino-6-nitroaniline

Introduction: The Dawn of a New Therapeutic Modality

Targeted Protein Degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the event-driven elimination of disease-causing proteins.[1] By co-opting the cell's intrinsic protein disposal machinery, specifically the ubiquitin-proteasome system (UPS), small molecules can be designed to catalytically induce the degradation of previously "undruggable" targets.[2][3] This approach is not limited to inhibiting protein function but results in the physical removal of the target protein, offering the potential for more profound and durable therapeutic effects.[1][4]

The two most prominent classes of small molecules in TPD are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][5] PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker.[4][6] In contrast, molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate, a protein not typically recognized by that ligase.[7][8]

The discovery of novel chemical matter that can function as either a molecular glue or a component of a PROTAC is a critical endeavor in expanding the scope of TPD. This guide provides a comprehensive framework for the systematic evaluation of a novel small molecule, using the hypothetical case of "2-Methyl-4-morpholino-6-nitroaniline," for its potential role in targeted protein degradation. We will outline a strategic progression of experiments, from initial screening to in-depth mechanistic characterization, grounded in established methodologies and field-proven insights.

Part 1: Initial Assessment and Cellular Screening

The primary objective of the initial phase is to ascertain whether the compound of interest, "this compound," induces the degradation of any specific protein(s) in a cellular context. A broad, unbiased approach is often most informative at this stage.

Global Proteomics for Unbiased Target Discovery

Mass spectrometry (MS)-based proteomics is an indispensable tool for a global and unbiased view of a degrader's effects on the cellular proteome.[9] This is crucial for identifying potential target proteins and assessing the selectivity of the compound.[5][10]

Experimental Protocol: Global Proteomic Analysis

-

Cell Culture and Treatment:

-

Select a panel of relevant human cell lines (e.g., a cancer cell line panel).

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a range of concentrations of "this compound" (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

-

Sample Preparation:

-

Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.[4]

-

Perform protein digestion (e.g., using trypsin) to generate peptides.

-

Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Process the raw MS data to identify and quantify proteins.

-

Perform statistical analysis to identify proteins with significantly altered abundance in the compound-treated samples compared to the vehicle control.

-

Visualize the data using volcano plots and heatmaps.

-

Interpreting the Data: A successful hit would be a significant and dose-dependent decrease in the abundance of one or more specific proteins. This provides the first indication of potential targeted degradation.

Validation of Putative Hits

Once a putative target protein is identified through proteomics, the next step is to validate this finding using a more targeted and readily available method, such as Western blotting.

Experimental Protocol: Western Blotting for Target Validation

-

Cell Treatment and Lysis: Treat cells and prepare lysates as described in the proteomics protocol.

-

Protein Quantification: Determine protein concentration using a BCA assay.[4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the putative target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Acquisition and Analysis:

This orthogonal validation is crucial to confirm the results from the global proteomics screen.

Part 2: Elucidating the Mechanism of Action

With a validated protein target, the focus shifts to understanding how "this compound" induces its degradation. The key question is whether it acts as a molecular glue or if it could be a building block for a PROTAC. This involves investigating its interaction with E3 ligases and the target protein.

Differentiating Between Proteasomal and Lysosomal Degradation

It is essential to confirm that the observed protein loss is due to degradation via the ubiquitin-proteasome system.

Experimental Protocol: Proteasome and Lysosome Inhibition

-

Cell Treatment:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a lysosome inhibitor (e.g., bafilomycin A1 or chloroquine) for 1-2 hours.

-

Co-treat the cells with "this compound" and the respective inhibitors for the desired time.

-

-

Analysis:

-

Harvest the cells and analyze the target protein levels by Western blotting.

-

Interpreting the Data: If the degradation of the target protein is rescued (i.e., protein levels are restored) in the presence of a proteasome inhibitor, it strongly suggests that the degradation is mediated by the proteasome.

Assessing Ternary Complex Formation

A hallmark of both PROTACs and molecular glues is the formation of a ternary complex between the target protein, the small molecule, and an E3 ligase.[12] Various biophysical assays can be employed to detect and characterize this interaction.[]

Workflow for Investigating Ternary Complex Formation

Caption: Workflow for biophysical assessment of ternary complex formation.

Experimental Protocols for Biophysical Analysis

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[] It is considered the gold standard for characterizing binding interactions.

-

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation kinetics.[14] One protein (e.g., the target protein) is immobilized on the chip, and the binding of the compound and then the E3 ligase is measured.

-

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[][14] This is a solution-based method that requires minimal sample consumption.

Data Presentation: Hypothetical Binding Affinities

| Assay | Interaction | Dissociation Constant (Kd) |

| ITC | Compound <> Target Protein | 15 µM |

| SPR | Compound <> E3 Ligase (Cereblon) | 5 µM |

| MST | Ternary Complex Formation | Enhanced binding observed |

In Vitro Ubiquitination Assays

To definitively prove that the compound facilitates the ubiquitination of the target protein by a specific E3 ligase, an in vitro ubiquitination assay is essential. This reconstituted system contains all the necessary components of the ubiquitination cascade.

Experimental Protocol: In Vitro Ubiquitination

-

Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., Cereblon or VHL complex), ubiquitin, ATP, the recombinant target protein, and "this compound" at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin.

-

Interpreting the Data: The appearance of higher molecular weight bands or a "smear" corresponding to the polyubiquitinated target protein in a compound- and E3 ligase-dependent manner confirms the mechanism of action.[15]

Part 3: Cellular Validation and Downstream Effects

The final phase of characterization involves confirming the mechanism in a cellular environment and assessing the functional consequences of target protein degradation.

Cellular Target Engagement and Ternary Complex Formation

While in vitro assays are crucial, demonstrating target engagement and ternary complex formation within living cells provides stronger evidence.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

-

Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase donor and an E3 ligase (e.g., Cereblon) fused to a HaloTag® acceptor.

-

Cell Treatment: Treat the cells with the HaloTag® ligand labeled with a fluorescent acceptor and varying concentrations of "this compound."

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the compound is bringing the target protein and the E3 ligase into close proximity.[3]

Time- and Dose-Dependent Degradation Kinetics

Characterizing the kinetics of degradation is important for understanding the compound's potency and duration of action.

Experimental Protocol: Degradation Kinetics

-

Cell Treatment:

-

Dose-response: Treat cells with a serial dilution of the compound for a fixed time (e.g., 24 hours).

-

Time-course: Treat cells with a fixed concentration of the compound and harvest at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3]

-

-

Analysis: Analyze target protein levels by Western blotting or a quantitative method like an ELISA-based assay.

-

Calculation:

-

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximal level of degradation achieved.

-

Data Presentation: Hypothetical Degradation Parameters

| Parameter | Value |

| DC₅₀ | 150 nM |

| Dₘₐₓ | >90% |

| Time to Dₘₐₓ | 16 hours |

Assessing Downstream Functional Consequences

The degradation of a target protein is expected to impact cellular signaling pathways and phenotypes.

Experimental Protocol: Functional Assays

-

Cell Viability/Proliferation Assay: Treat cells with the compound and measure cell viability using assays like MTT or CellTiter-Glo®. A decrease in viability may indicate an anti-cancer effect.

-

Apoptosis Assay: Use methods like Annexin V staining to determine if the compound induces programmed cell death.

-

Pathway Analysis: Use Western blotting to examine the levels of known upstream regulators or downstream effectors of the target protein.

Conclusion: A Roadmap for Novel Degrader Discovery

This guide has outlined a systematic and comprehensive approach to investigate the potential of a novel small molecule, "this compound," in the field of targeted protein degradation. By progressing from unbiased proteomic screening to detailed biophysical and cellular mechanistic studies, researchers can build a robust data package to characterize the activity, potency, and mechanism of action of new chemical entities. This structured workflow, combining proteomics, biochemical assays, biophysical methods, and cell-based functional readouts, provides a reliable path to identify and validate the next generation of molecules that can harness the cell's own machinery to combat disease.

Caption: Comprehensive workflow for the characterization of a novel protein degrader.

References

- Creative Proteomics. (n.d.). Targeted Protein Degradation Services.

- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Protein Degradation Assays Using a Thalidomide PROTAC.

- Bruker. (n.d.). High-Throughput Mass Spectrometry for Targeted Protein Degradation.

- Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research, 85(8_Suppl_1), Abstract nr 7027.

- Benchchem. (n.d.). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics.

- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.

- (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC.

- (2021). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. PubMed.

- (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.

- (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PMC.

- (2025).

- (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.

- LifeSensors. (n.d.). E3 Ubiquitin Ligases Profiling & Screening.

- Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (n.d.). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Pure Portal Site.

- (2025).

- Promega Corporation. (n.d.). Protein Degradation and PROTACs.

- Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.

- (2021, March 29).

- (2022). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. Methods in molecular biology (Clifton, N.J.).

- Drug Discovery Chemistry. (2025). Degraders & Molecular Glues Part 1.

- (n.d.). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.

- (2020, August 20).

- (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic | Biochemistry.

- (2020, September 7). Paper Breakdown: How to identify new molecular glue degraders [Video]. YouTube.

- Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis?.

- Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.

- Discovery on Target. (2025). Degraders and Molecular Glues - Part 1.

- Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.468741-20-0.

- AK Scientific. (n.d.). 468741-20-0 this compound.

- Axcelead Drug Discovery Partners, Inc. (2024). Targeted Protein Degraders.

- BLDpharm. (n.d.). 468741-20-0|this compound.

- PubChem. (n.d.). 2-Methyl-4-nitroaniline.

- (2024). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

- (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- Drug Hunter. (n.d.). Targeted Protein Degradation.

- (n.d.). WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.

- (2025). Small-molecule degron mimetics for targeted protein degradation.

- PubChem. (n.d.). PROTAC c-Met degrader-2.

- (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. MDPI.

- TCI Chemicals. (n.d.). 2-Methyl-4-nitroaniline | 99-52-5.

- (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

Sources

- 1. axcelead-us.com [axcelead-us.com]

- 2. Targeted Protein Degraders | Bruker [bruker.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Targeted Protein Degradation Services - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Protein Degradation and PROTACs [promega.jp]

- 14. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifesensors.com [lifesensors.com]

A Senior Application Scientist's Guide to Leveraging 2-Methyl-4-morpholino-6-nitroaniline for PROTAC Linker Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker is Not Just a Spacer

In the rapidly evolving field of Targeted Protein Degradation (TPD), PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality, moving beyond simple inhibition to achieve complete removal of disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule, comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][] While significant effort has been dedicated to discovering potent ligands for the POI and E3 ligase, the scientific community now widely acknowledges that the linker is a critical determinant of a PROTAC's success.[1][2][3] Its length, rigidity, solubility, and vectoral properties profoundly influence the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent degradation.[][5]

This guide provides an in-depth technical exploration of a specialized building block, 2-Methyl-4-morpholino-6-nitroaniline , and its strategic application in the synthesis of sophisticated PROTAC linkers. We will move beyond rudimentary polyethylene glycol (PEG) and alkyl chains, delving into how this unique scaffold can introduce desirable physicochemical properties and provide versatile synthetic handles for linker elaboration.

Section 1: The Building Block: A Profile of this compound

The rational design of PROTAC linkers begins with the selection of building blocks that offer both versatile chemistry and advantageous properties. This compound is one such fragment, whose value lies in the unique combination of its three core components.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | BLDpharm[6] |

| CAS Number | 468741-20-0 | AK Scientific[7] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | BLDpharm[6] |

| Molecular Weight | 237.26 g/mol | BLDpharm[6] |

| Appearance | Typically a yellow to orange solid | N/A |

The Rationale for Use: A Trifecta of Functionality

-

The Morpholine Moiety: The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic (PK) properties.[8][9][10] As PROTACs often venture into high molecular weight and lipophilic chemical space, maintaining solubility is a paramount challenge. The morpholine group acts as a "pharmacokinetic enhancer," improving the drug-like properties of the final PROTAC.[8][9]

-

The Substituted Aniline Core: The rigid, substituted phenyl ring provides a defined exit vector for the linker, influencing its spatial trajectory. The methyl and morpholino groups create a specific electronic and steric environment. The electron-donating morpholine and electron-withdrawing nitro group create a push-pull system, modulating the reactivity of the aniline amine.[11]

-

Dual Orthogonal Synthetic Handles: The true synthetic power of this building block lies in its two distinct reactive sites: the primary aniline (-NH₂) and the nitro group (-NO₂). These groups can be addressed with different chemical reactions, allowing for two independent and sequential functionalization strategies. This orthogonality is the key to building complex, multi-component linkers in a controlled, stepwise manner.

Section 2: Synthetic Strategies for Linker Elaboration

The core utility of this compound is its capacity to be functionalized at two distinct points. This section provides detailed, field-tested protocols for leveraging this dual reactivity.

Strategy A: Functionalization via the Aniline Nitrogen

The primary amine of the aniline is a nucleophile, making it an ideal site for amide bond formation, a robust and common reaction in linker synthesis. However, the electronic environment of this specific aniline—influenced by both donating and withdrawing groups—renders it less reactive than a simple alkyl amine. Therefore, potent coupling reagents are required.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of the building block with a representative carboxylic acid linker precursor (e.g., 6-(Boc-amino)hexanoic acid).

-

Objective: To attach a linker fragment to the aniline nitrogen.

-

Reagents & Materials:

-

Procedure:

-

To a solution of the carboxylic acid linker precursor (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography.

-

-

Causality & Expertise:

-

Why HATU/EDC? Standard amide coupling reagents like DCC are often insufficient for less reactive anilines. HATU and similar uronium-based reagents, or the EDC/HOBt combination, form highly activated esters that readily react with the aniline nitrogen.[12][14]

-

Why DIPEA? A non-nucleophilic, hindered base like DIPEA is crucial. It mops up the acid generated during the reaction without competing with the aniline as a nucleophile.[12]

-

Self-Validation: The reaction can be validated by LC-MS, observing the consumption of the starting aniline and the appearance of a new peak corresponding to the mass of the desired product.

-

Strategy B: Functionalization via Nitro Group Reduction

The nitro group serves as a masked amine. Its reduction provides a second, distinct nucleophilic site for linker extension, orthogonal to the original aniline. This is a powerful method for creating branched or dual-sided linkers.

Experimental Protocol: Nitro Group Reduction

-

Objective: To convert the nitro group to a primary amine, unveiling a new reactive handle.

-

Reagents & Materials:

-

The aniline-functionalized intermediate from Strategy A (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol and Water (e.g., 4:1 mixture)

-

-

Procedure:

-

Suspend the nitro-containing starting material (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.[15]

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 1-3 hours).

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.[15]

-

Concentrate the filtrate under reduced pressure to yield the crude diamine product.

-

The product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

-

-

Causality & Expertise:

-

Why Fe/NH₄Cl? While catalytic hydrogenation (H₂/Pd/C) is a clean method, it can be non-selective and may reduce other functional groups.[16][17] The Fe/NH₄Cl system is a classic, robust, and highly chemoselective method for nitro group reduction that tolerates a wide range of functional groups, including amides and Boc-protecting groups.[15][16]

-

Self-Validation: A successful reduction is easily confirmed by a significant shift in the polarity of the product on a TLC plate and a mass change of -30 Da (loss of O₂ and gain of H₂) observed by LC-MS.

-

Visualizing the Synthetic Workflow

The dual functionalization strategies can be visualized as a branching pathway, enabling divergent linker synthesis from a common intermediate.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]

- 6. 468741-20-0|this compound|BLDpharm [bldpharm.com]

- 7. 468741-20-0 this compound AKSci 9296CS [aksci.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

The Emergence of Novel E3 Ligase Ligands in Targeted Protein Degradation: A Technical Guide to the Mechanistic Interrogation of 2-Methyl-4-morpholino-6-nitroaniline in PROTACs